2-(1-Iodoethenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Iodoethenyl)pyridine is a derivative of pyridine, an aromatic heterocyclic compound characterized by a nitrogen atom in its ring structure. This compound is notable for its unique structure, which includes an iodoethenyl group attached to the pyridine ring. The presence of iodine in its structure imparts distinct chemical properties, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1-Iodoethenyl)pyridine can be synthesized through the hydrohalogenation of 2-ethynylpyridine. This process involves the nucleophilic addition of a halide ion to the ethynyl group, facilitated by the formation of a pyridinium salt. The reaction typically uses hydroiodic acid to introduce the iodine atom .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrohalogenation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction environments to optimize the production.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Iodoethenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions, forming new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its chemical structure and properties.
Common Reagents and Conditions:
Hydrohalogenation: Uses hydroiodic acid to introduce the iodine atom.
Catalysts: Metal catalysts may be used to facilitate certain reactions, such as palladium in cross-coupling reactions.
Major Products Formed:
Substituted Pyridines: Various derivatives can be formed by substituting the iodine atom with different nucleophiles.
Addition Products: Compounds formed by the addition of reagents to the double bond in the ethenyl group.
Scientific Research Applications
2-(1-Iodoethenyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Iodoethenyl)pyridine involves its ability to participate in nucleophilic substitution and addition reactions. The iodine atom’s presence enhances the compound’s reactivity, allowing it to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
- 2-(2-Chloroethenyl)pyridine
- 2-(2-Bromoethenyl)pyridine
- 2-(2-Fluoroethenyl)pyridine
Comparison: 2-(1-Iodoethenyl)pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher reactivity make it a valuable compound in specific chemical reactions and applications .
Properties
Molecular Formula |
C7H6IN |
---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
2-(1-iodoethenyl)pyridine |
InChI |
InChI=1S/C7H6IN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 |
InChI Key |
YEDVFVRJUZGIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.